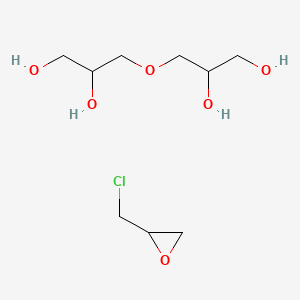
Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester is an organic compound with the molecular formula C13H9ClO3. It is a derivative of benzoic acid and hydroquinone, characterized by the presence of a chloro group at the para position of the benzoic acid moiety and a hydroxy group at the para position of the phenyl ester moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-, 4-hydroxyphenyl ester typically involves the esterification of 4-chlorobenzoic acid with hydroquinone. One common method is the reaction of 4-chlorobenzoic acid with hydroquinone in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Industrial methods often focus on scalability and cost-effectiveness while maintaining high purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-chloro-, 4-hydroxyphenyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The presence of the chloro and hydroxy groups allows for specific binding interactions with target proteins, leading to the modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 4-chloro-, 4-methoxyphenyl ester
- Benzoic acid, 4-bromo-, 4-hydroxyphenyl ester
- Benzoic acid, 4-chloro-, 4-aminophenyl ester
Uniqueness
Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester is unique due to the combination of the chloro and hydroxy groups, which confer distinct chemical reactivity and biological activity. This compound’s specific structural features make it valuable for targeted applications in research and industry, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C13H9ClO3 |
|---|---|
Molekulargewicht |
248.66 g/mol |
IUPAC-Name |
(4-hydroxyphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C13H9ClO3/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8,15H |
InChI-Schlüssel |
QODPSUCGKVLBCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



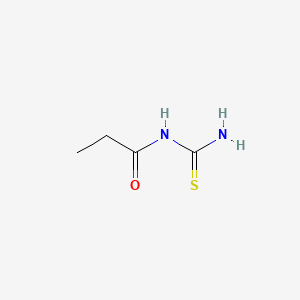

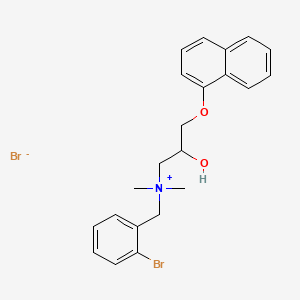

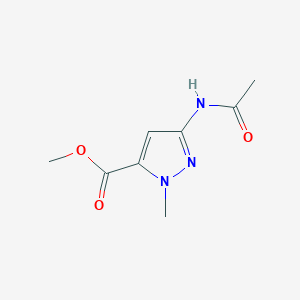
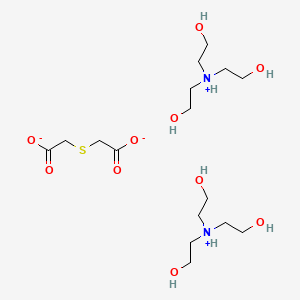
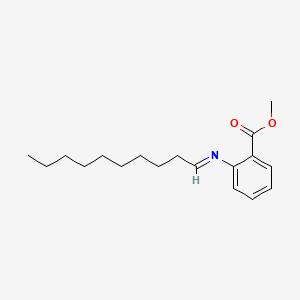
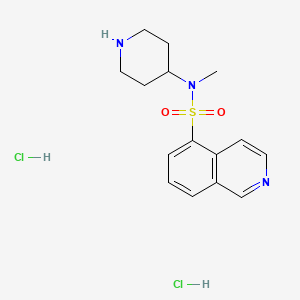
![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)
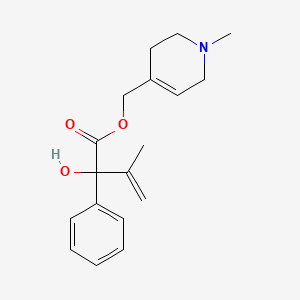
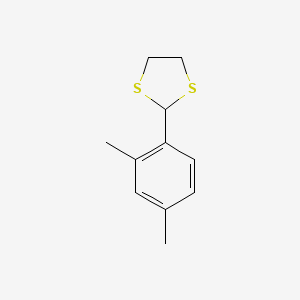
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
